

A Researcher's Guide to Western Blot Antibodies for Human ADD1 Protein

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Compound of Interest

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For researchers, scientists, and drug development professionals investigating the human Adducin 1 (ADD1) protein, selecting a reliable antibody for Western blotting is a critical first step. This guide provides a comparative overview of commercially available antibodies, presenting available validation data to aid in this selection process. It also details a standard Western blot protocol and illustrates the signaling context of ADD1.

Comparison of Commercially Available Human ADD1 Antibodies for Western Blot

The following table summarizes key features of several commercially available antibodies for the detection of human ADD1 protein by Western blot. The data has been compiled from publicly available datasheets and validation resources. It is important to note that performance can vary depending on the specific experimental conditions.

Antibody Name/ID	Supplier	Type	Host	Recommended Dilution (WB)	Immunogen	Validation Data Highlights
Anti-ADD1 Antibody (A94880)	Antibodies.com	Polyclonal	Rabbit	1:500 - 1:1000	Synthetic peptide (amino acids 688-737)	Western blot analysis of lysates from HeLa cells showed a band at the expected molecular weight. [1]
Anti-ADD1 Antibody (HPA03587 3)	Atlas Antibodies	Polyclonal	Rabbit	Not specified	Recombinant human ADD1 protein	Validated by comparing staining patterns with an independent antibody (HPA03587 4) targeting a different epitope. [2]
ADD1 Polyclonal Antibody	Elabscience	Polyclonal	Rabbit	1:500 - 1:2000	Recombinant fusion protein (amino acids 60-300)	Western blot analysis of extracts from various cell lines showed a band at the

						expected molecular weight. [3]
Anti-alpha Adducin antibody - N-terminal (ab151474)	Abcam	Polyclonal	Rabbit	Not specified	Not specified	Listed as reactive for Western blot in human and mouse. [4]
alpha Adducin Antibody (5D4H1) - BSA Free (NBP2- 52409)	Novus Biologicals	Monoclonal	Mouse	Not specified	Human ADD1 (AA: 1-193) recombi- nt protein	Western blot analysis against recombi- nt human ADD1 showed a band at the expected molecular weight. [4]

Experimental Protocols

A generalized protocol for Western blotting of human ADD1 protein is provided below. Optimal conditions may need to be determined by the end-user.

Sample Preparation (Cell Lysate)

- Culture cells to the desired confluence.
- Wash cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Incubate the lysate on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the soluble proteins.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer

- Mix an appropriate amount of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
- Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting

- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the primary antibody against human ADD1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.

Detection

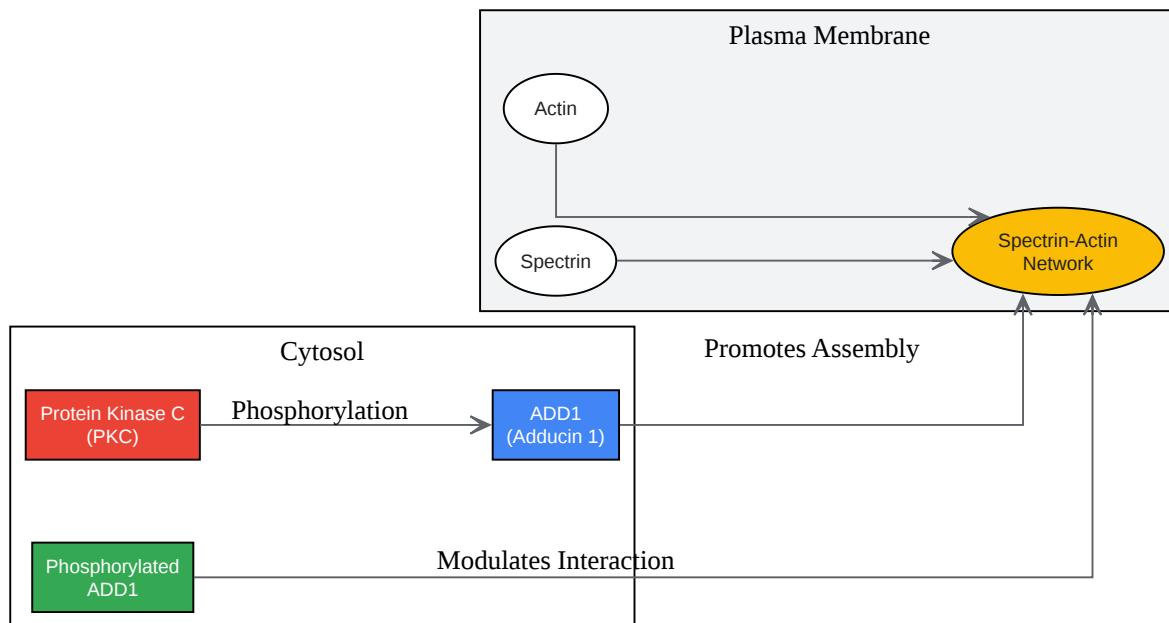
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate.
- Detect the signal using an appropriate imaging system (e.g., X-ray film or a digital imager).

Visualizations

Signaling Pathway of ADD1 in the Spectrin-Actin Network

Network

Adducin 1 (ADD1) is a key protein in the regulation of the spectrin-actin cytoskeleton. It is a substrate for Protein Kinase C (PKC), and its phosphorylation by PKC can modulate its interaction with spectrin and actin, thereby influencing cell structure and signaling.[5][6][7]

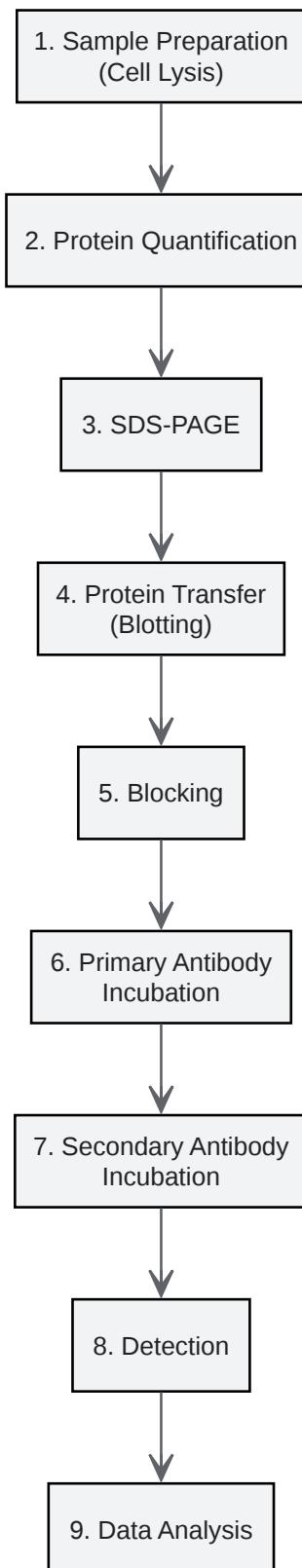


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Caption: ADD1 phosphorylation by PKC modulates the spectrin-actin network.

General Experimental Workflow for Western Blotting

The following diagram outlines the key steps involved in a typical Western blotting experiment.



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Caption: A stepwise workflow for performing a Western blot experiment.

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